molecular formula C19H20FNOS B4022553 3-(4-fluorophenyl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide

3-(4-fluorophenyl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide

Cat. No. B4022553
M. Wt: 329.4 g/mol
InChI Key: ZBRWCRGZNWKWNT-DHZHZOJOSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds involves reactions between specific precursors, often including acrylamide derivatives and metal ions or other organic components. For example, Sherif and Hosny (2014) detailed the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate through thiocarbamoyl derivatives reaction with metal ions like Co(II), Cu(II), and Zn(II) acetate (Sherif & Hosny, 2014).

Molecular Structure Analysis

The molecular structure of similar acrylamide derivatives has been elucidated through various analytical techniques, including X-ray diffraction and NMR spectroscopy. Zhang et al. (2008) reported on the structure of a related compound, showcasing a dihedral angle between chlorobenzene and fluorobenzene rings and hydrogen bonding interactions that stabilize the crystal structure (Zhang et al., 2008).

Chemical Reactions and Properties

Acrylamide derivatives participate in a variety of chemical reactions, leading to the formation of complexes with metal ions or the synthesis of novel compounds through condensation reactions. The chemical properties of these compounds, such as reactivity and interaction with other molecules, are influenced by their functional groups and molecular structure.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. For instance, the crystal structure analysis provides insights into the intermolecular interactions and stability of the compound.

Chemical Properties Analysis

The chemical properties of acrylamide derivatives are determined by their molecular structure and functional groups. These properties include reactivity, potential as ligands in metal complexes, and interactions with biological molecules. Studies on similar compounds have shown significant antioxidant, analgesic, and anti-rheumatic effects, indicating the biological relevance of their chemical properties (Sherif & Hosny, 2014).

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNOS/c1-15-4-2-3-5-17(15)14-23-13-12-21-19(22)11-8-16-6-9-18(20)10-7-16/h2-11H,12-14H2,1H3,(H,21,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRWCRGZNWKWNT-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CSCCNC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-fluorophenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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